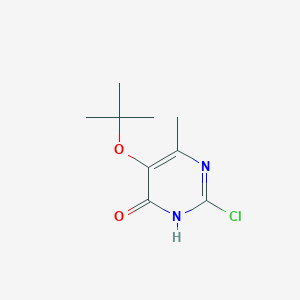
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one is a chemical compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a tert-butoxy group, a chlorine atom, and a methyl group attached to the pyrimidinone ring. The tert-butoxy group is known for its steric hindrance and electron-donating properties, which can influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate pyrimidine derivatives with tert-butyl alcohol and chlorinating agents. One common method includes the use of tert-butyl alcohol in the presence of a strong acid catalyst to introduce the tert-butoxy group. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used in substitution reactions. These reactions are typically carried out in polar solvents like methanol or ethanol at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, hydroxyl derivatives, and reduced forms of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity and stability
Mecanismo De Acción
The mechanism of action of 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s binding affinity to these targets by providing steric hindrance and electronic effects. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(tert-Butoxy)-2-chloropyrimidin-4(1H)-one: Similar structure but lacks the methyl group, which can affect its reactivity and binding properties.
2-Chloro-6-methylpyrimidin-4(1H)-one: Lacks the tert-butoxy group, resulting in different steric and electronic properties.
5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one:
Uniqueness
5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one is unique due to the combination of the tert-butoxy, chlorine, and methyl groups on the pyrimidinone ring. This combination provides a distinct set of steric and electronic properties, making the compound highly versatile for various chemical reactions and applications. The presence of the tert-butoxy group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .
Propiedades
Número CAS |
62022-12-2 |
|---|---|
Fórmula molecular |
C9H13ClN2O2 |
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-5-[(2-methylpropan-2-yl)oxy]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-5-6(14-9(2,3)4)7(13)12-8(10)11-5/h1-4H3,(H,11,12,13) |
Clave InChI |
PSRAGVFQXAAJDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)Cl)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


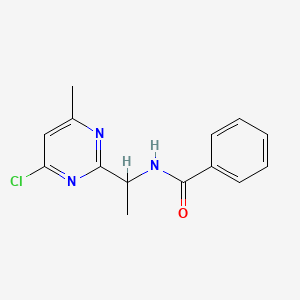

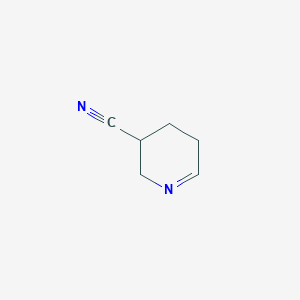
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
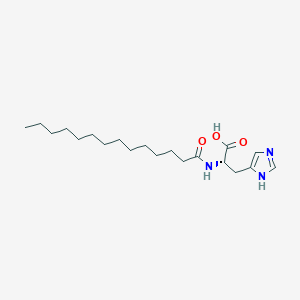
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
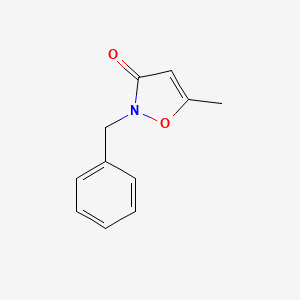
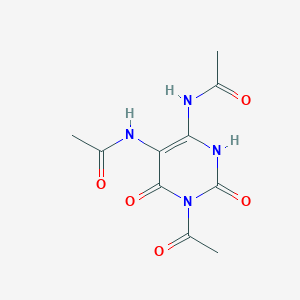
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)

